(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid

概要

説明

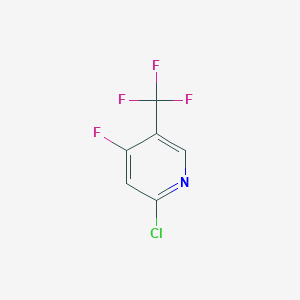

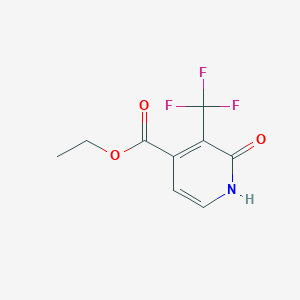

“(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” is an organic boronic acid compound . It has the empirical formula C11H16BNO3 and a molecular weight of 221.06 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura (SM) cross-coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction is known for its mild and functional group tolerant reaction conditions, making it a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OB(O)c1ccc(CN2CCOCC2)cc1 . The InChI representation of the molecule is 1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 221.06 g/mol . The exact mass and monoisotopic mass of the compound are 221.1223235 g/mol .科学的研究の応用

Detection of Pesticides

A novel pH-responsive fluorescence probe based on (4-morpholinomethyl) boronic acid was developed for detecting trace-level organophosphorus pesticides in fruit juices (Zhao et al., 2021).

Boronic Acid Mannich Reactions

A study described new boronic acid Mannich reactions using α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids (Stas & Tehrani, 2007).

Fluorescence Quenching Studies

Research into the fluorescence quenching of boronic acid derivatives by aniline in varying alcohol viscosities was carried out, studying the effects on molecules like 5-chloro-2-methoxy phenyl boronic acid (Geethanjali et al., 2015).

Boron Complexes in Porphyrins

A study on boron(III) insertion into N-confused and N-fused porphyrins was conducted to understand their molecular and electronic structures (Młodzianowska et al., 2007).

Suzuki Coupling in Synthesis

Research documented the Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids for synthesizing diversified 1,3-disubstituted isoquinolines (Prabakaran et al., 2012).

Antibacterial and Antioxidant Activities

A study evaluated the antibacterial and antioxidant activities of a novel boronic ester compound derived from phenyl boronic acid and quercetin, indicating its potential use in various industries (Temel et al., 2022).

Enantioselective Petasis Reaction

The first enantioselective version of the Petasis reaction was demonstrated using a homochiral boronic ester as a chiral auxiliary (Koolmeister et al., 2002).

Molluscicidal Agent Synthesis

A study on the synthesis and biological evaluation of 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a molluscicidal agent was conducted (Duan et al., 2014).

Safety and Hazards

The safety information for “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” indicates that it may cause serious eye damage . The compound is classified as Eye Dam. 1, and the precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

The future directions for the study of “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests the potential for the development of new drugs involving boronic acids .

作用機序

Target of Action

The primary target of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the rate of hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH and other factors related to absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The compound is sensitive to changes in pH, with its reactivity increasing at physiological pH . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

特性

IUPAC Name |

[4-chloro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNBWAXQFVFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。